
Gadopentetate (dimeglumine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gadopentetate dimeglumine, commonly known by its trade name Magnevist, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It was the first contrast agent specifically designed for MRI and became available for clinical use in 1988 . This compound enhances the visibility of internal structures in MRI scans by altering the magnetic properties of nearby water molecules, thereby improving the contrast of the images.
准备方法
Synthetic Routes and Reaction Conditions: Gadopentetate dimeglumine is synthesized by reacting gadolinium oxide with diethylenetriamine pentaacetic acid (DTPA) in water to form gadolinium-diethylenetriamine pentaacetic acid. This solution is then cooled, and a meglumine solution is added to obtain gadopentetate dimeglumine . The reaction typically occurs at temperatures between 40 to 60°C for 1 to 2 hours .
Industrial Production Methods: In industrial settings, the preparation involves dissolving gadolinium oxide and pentetic acid in water, followed by the addition of meglumine. The solution is then filtered, concentrated, and crystallized using anhydrous ethanol to obtain high-purity gadopentetate dimeglumine .
化学反应分析
Types of Reactions: Gadopentetate dimeglumine primarily undergoes complexation reactions due to the presence of gadolinium ions and the chelating agent DTPA. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The synthesis involves reagents such as gadolinium oxide, diethylenetriamine pentaacetic acid, and meglumine. The reaction conditions include aqueous solutions and controlled temperatures ranging from 40 to 130°C .
Major Products: The primary product of these reactions is gadopentetate dimeglumine, a stable complex of gadolinium with DTPA and meglumine .
科学研究应用
Gadopentetate dimeglumine is extensively used in various fields of scientific research:
Medicine: It is widely used as a contrast agent in MRI to enhance the visualization of blood vessels, inflamed tissues, and abnormalities in the blood-brain barrier. It is particularly useful in diagnosing intracranial lesions and other vascular abnormalities.
作用机制
Gadopentetate dimeglumine works by shortening the T1 and T2 relaxation times of tissues where it accumulates. When placed in a magnetic field, the gadolinium ion in the compound induces a local magnetic field, disrupting the behavior of nearby water protons. This disruption enhances the contrast in MRI images by altering proton density and spin characteristics . The compound primarily targets tissues with abnormal vascularity, such as tumors and inflamed areas, where it accumulates due to increased permeability of blood vessels .
相似化合物的比较
Gadopentetate dimeglumine is one of several gadolinium-based contrast agents used in MRI. Similar compounds include:
Gadobenate dimeglumine (MultiHance): Known for its higher relaxivity and better enhancement of lesions compared to gadopentetate dimeglumine.
Gadobutrol (Gadovist): Offers higher concentration and better lesion depiction, especially in brain imaging.
Gadoterate meglumine (Dotarem): A macrocyclic agent with higher stability and lower risk of releasing toxic gadolinium ions.
Gadoteridol (ProHance): Another macrocyclic agent known for its stability and safety profile.
Gadopentetate dimeglumine is unique due to its early introduction and widespread use, making it a benchmark for newer contrast agents. Its ionic, linear structure provides effective contrast enhancement, although newer agents with macrocyclic structures offer improved safety and efficacy .
属性
分子式 |
C28H57GdN5O20 |
|---|---|
分子量 |
941.0 g/mol |
IUPAC 名称 |
2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium;6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C14H23N3O10.2C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;2*1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);2*4-13H,2-3H2,1H3; |
InChI 键 |
ONALOACLIWHNGJ-UHFFFAOYSA-N |
规范 SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Gd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


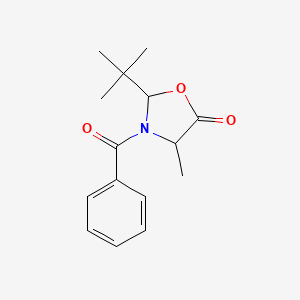

![Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14785219.png)
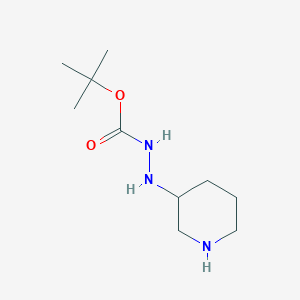
![[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol](/img/structure/B14785233.png)
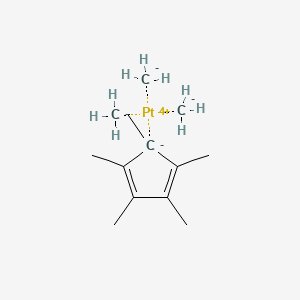

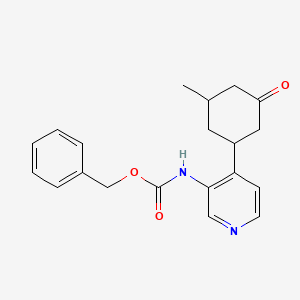
![4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one](/img/structure/B14785257.png)
![6-methyl-5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B14785263.png)
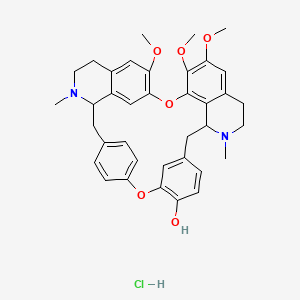
![N-methyl-2-[[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14785282.png)
![11-Bromobenzo[b]phenanthro[9,10-e][1,4]dioxine](/img/structure/B14785287.png)

